molecular formula C16H10N2O3 B5649813 N-(3-cyano-5-phenyl-2-furyl)-2-furamide

N-(3-cyano-5-phenyl-2-furyl)-2-furamide

Cat. No. B5649813
M. Wt: 278.26 g/mol
InChI Key: ODRYGYMGONMMHX-UHFFFAOYSA-N
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Description

Furyl-substituted compounds are a significant area of research due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The interest in such compounds stems from their unique chemical properties, which can be leveraged for various synthetic applications and functional material development.

Synthesis Analysis

The synthesis of furyl-substituted compounds, such as "N-(3-cyano-5-phenyl-2-furyl)-2-furamide," often involves multistep synthetic routes that may include cycloaddition reactions, condensations, and modifications of furan derivatives. For instance, the intramolecular Diels-Alder furan (IMDAF) reactions of furyl-substituted chiral ethanolamides have been studied for their stereoselective outcomes, which are influenced by the substituents on the ethanolamide moiety (Tromp, Brussee, & van der Gen, 2003).

Molecular Structure Analysis

The molecular structure of furyl-substituted compounds is often characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups, which are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Furyl derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative rearrangements. These reactions are essential for modifying the furyl core and introducing new functional groups that enhance the compound's utility. For example, the oxidative rearrangement of 3-furfurals and 3-furyl imines offers new approaches to substituted furans and pyrroles, showcasing the versatility of furyl compounds in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c17-10-12-9-14(11-5-2-1-3-6-11)21-16(12)18-15(19)13-7-4-8-20-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYGYMGONMMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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